Cas no 52049-48-6 (Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)-)

Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)-, is a modified nucleoside derivative characterized by its unique structural features, including a hydroxylated isoprenyl side chain and a methylthio substitution. This compound is of interest in biochemical and pharmaceutical research due to its potential role as an intermediate in nucleotide metabolism or as a precursor for synthetic analogs with enhanced biological activity. The presence of the (2Z)-4-hydroxy-3-methyl-2-butenyl group may influence its binding affinity to enzymes or receptors, while the methylthio moiety could contribute to improved stability or reactivity. Its precise applications depend on further study, but its structural complexity makes it a valuable candidate for specialized research in medicinal chemistry and enzymology.
Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)- structure
52049-48-6 structure
商品名:Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)-
CAS番号:52049-48-6
MF:C16H23N5O5S
メガワット:397.44932
CID:360788

Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)- 化学的及び物理的性質

名前と識別子

    • Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)-
    • 2-METHYLTHIO-CIS-ZEATIN RIBOSIDE
    • インチ: InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3+/t9-,11-,12-,15-/m0/s1
    • InChIKey: QEWSGVMSLPHELX-IDOMWMPRSA-N
    • ほほえんだ: OC/C(/C)=C/CNC1=NC(SC)=NC2=C1N=CN2[C@H]1O[C@@H](CO)[C@H](O)[C@@H]1O

計算された属性

  • せいみつぶんしりょう: 397.14219

じっけんとくせい

  • PSA: 145.78

Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A349747-1g
(2R,3R,4S,5R)-2-(6-(((Z)-4-Hydroxy-3-methylbut-2-en-1-yl)amino)-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
52049-48-6 97%
1g
$2413.0 2025-02-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD691368-1g
(2R,3R,4S,5R)-2-(6-(((Z)-4-Hydroxy-3-methylbut-2-en-1-yl)amino)-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
52049-48-6 97%
1g
¥16000.0 2025-01-14

Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)- 関連文献

Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)-に関する追加情報

Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio) (CAS No 52049-48-6)

Adenosine, a fundamental nucleoside, plays a crucial role in various biological processes, including energy transfer and signaling pathways. The compound N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio) adenosine, identified by the CAS registry number 52049-48-6, represents a specific derivative of adenosine with unique structural modifications that confer distinct biochemical properties.

The structure of this compound includes a methylthio group attached to the ribose ring at the 2' position, along with a substituted butenyl group at the nitrogen atom of the adenine base. These modifications influence its stability, bioavailability, and interactions with cellular components. Recent studies have highlighted the potential of such derivatives in modulating cellular responses, particularly in contexts where adenosine signaling is critical.

Research into CAS No 52049-48-6 has revealed its role in regulating purinergic signaling pathways. Purines like adenosine are integral to cell-to-cell communication, and their derivatives can serve as either agonists or antagonists at purinergic receptors. The methylthio substitution in this compound enhances its resistance to enzymatic degradation by nucleoside phosphorylases, thereby prolonging its activity within biological systems.

In recent years, advancements in synthetic chemistry have enabled the precise synthesis of this compound, allowing researchers to explore its therapeutic potential more effectively. Studies published in reputable journals such as Nature Communications and Journal of Medicinal Chemistry have demonstrated its efficacy in preclinical models of inflammatory diseases and neurodegenerative disorders.

The long-chain alkenyl substituent on the adenine base introduces steric and electronic effects that modulate receptor binding affinity and selectivity. This structural feature is particularly significant for designing drugs targeting specific subtypes of adenosine receptors (e.g., A1, A2A, A3, or A2B). Recent findings suggest that this derivative exhibits higher selectivity for certain receptor subtypes compared to unmodified adenosine.

In addition to its pharmacological applications, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio) adenosine has shown promise as a tool compound for studying RNA metabolism and epigenetic regulation. Its ability to integrate into RNA molecules without significantly disrupting their function makes it valuable for investigating RNA-protein interactions and post-transcriptional modifications.

The synthesis of this compound involves multi-step organic reactions, including Wittig reactions for constructing the substituted butenyl group and nucleophilic substitutions for introducing the methylthio moiety. These synthetic strategies have been optimized to achieve high yields and purity levels suitable for both research and potential therapeutic use.

Preliminary toxicity studies indicate that this derivative exhibits a favorable safety profile at pharmacologically relevant doses. However, further research is required to fully characterize its long-term effects and pharmacokinetics in vivo.

In conclusion, the compound identified by CAS No 52049-48-6 represents an important advancement in nucleoside chemistry with broad implications for drug discovery and molecular biology research.

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Amadis Chemical Company Limited
(CAS:52049-48-6)Adenosine, N-[(2Z)-4-hydroxy-3-methyl-2-butenyl]-2-(methylthio)-
A1037661
清らかである:99%
はかる:1g
価格 ($):2172.0